Unii-0ZN0AQ6sbv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TD-2749 is a selective agonist for the serotonin 4 receptor, discovered by Theravance Biopharma, Inc. This compound was developed through the application of multivalent drug design, aimed at finding new medicines for gastrointestinal motility disorders such as chronic constipation, constipation-predominant irritable bowel syndrome, opioid-induced constipation, functional dyspepsia, and diabetic gastroparesis .
Preparation Methods
The synthesis of TD-2749 involves the optimization of the linker and secondary binding amine in the indazole-tropane primary binding group series. This optimization is crucial for binding affinity and functional potency at the serotonin 4 receptor, selectivity over the serotonin 3 receptor, oral pharmacokinetics, and in vivo efficacy in models of gastrointestinal motility . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
TD-2749 undergoes various chemical reactions, primarily involving its interaction with the serotonin 4 receptor. The compound’s structure allows it to participate in binding and activation of this receptor, leading to its therapeutic effects. The major products formed from these reactions are not explicitly detailed in the available literature .
Scientific Research Applications
TD-2749 has been investigated for its potential use in treating several gastrointestinal disorders. Its primary applications include:
Chronic Constipation: Enhancing gastrointestinal motility to alleviate symptoms.
Constipation-Predominant Irritable Bowel Syndrome: Improving bowel movements and reducing discomfort.
Opioid-Induced Constipation: Counteracting the constipating effects of opioid medications.
Functional Dyspepsia: Alleviating symptoms such as bloating and discomfort.
Diabetic Gastroparesis: Improving gastric emptying in diabetic patients
Mechanism of Action
TD-2749 exerts its effects by selectively binding to and activating the serotonin 4 receptor. This receptor is part of the superfamily of seven-transmembrane G protein-coupled receptors. Activation of the serotonin 4 receptor enhances gastrointestinal motility by stimulating smooth muscle contractions and increasing the release of neurotransmitters that promote bowel movements .
Comparison with Similar Compounds
TD-2749 is unique in its high selectivity for the serotonin 4 receptor, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:
Prucalopride: Another selective serotonin 4 receptor agonist used for chronic constipation.
Tegaserod: A partial agonist of the serotonin 4 receptor, previously used for irritable bowel syndrome with constipation.
Velusetrag: A highly selective serotonin 4 receptor agonist under investigation for gastrointestinal motility disorders
TD-2749’s uniqueness lies in its multivalent drug design, which enhances its binding affinity and functional potency at the serotonin 4 receptor, making it a promising candidate for treating various gastrointestinal disorders.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
863248-59-3 |
---|---|
Molecular Formula |
C26H38N6O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl]-1-propan-2-ylindazole-3-carboxamide |
InChI |
InChI=1S/C26H38N6O2/c1-18(2)32-24-7-5-4-6-23(24)25(28-32)26(34)27-20-16-21-8-9-22(17-20)31(21)15-12-29-10-13-30(14-11-29)19(3)33/h4-7,18,20-22H,8-17H2,1-3H3,(H,27,34)/t20?,21-,22+ |
InChI Key |
ZQMXTDPQEHZTBG-FRIKZZABSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CC[C@@H](C3)N4CCN5CCN(CC5)C(=O)C |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |
Synonyms |
TD-2749 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.